Parasin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Parasin I is a potent antimicrobial peptide derived from histone H2A in the catfish species Parasilurus asotus. This peptide is part of the innate immune response of the catfish, produced in response to epidermal injury to protect against microbial invasion. This compound has a molecular mass of 2000.4 Da and consists of 19 amino acid residues, making it a relatively small but highly effective antimicrobial agent .

Analyse Biochimique

Biochemical Properties

Parasin I is composed of 19 amino acid residues with a molecular mass of 2000.4 Da . It exhibits strong antimicrobial activity against a wide spectrum of microorganisms, including gram-negative bacteria, gram-positive bacteria, and fungi . The peptide does not exhibit hemolytic activity, making it a promising candidate for therapeutic applications . This compound interacts with microbial cell membranes, leading to membrane disruption and cell death. The peptide’s amphipathic structure, as indicated by circular dichroism spectra, plays a key role in its interaction with microbial membranes .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting microbial cell membranes, leading to cell lysis and death . In addition to its antimicrobial activity, this compound has been shown to promote wound healing and stimulate monocyte chemotaxis . The peptide influences cell signaling pathways and gene expression related to immune responses and cellular metabolism . These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis . The peptide’s amphipathic structure allows it to insert into lipid bilayers, forming pores that compromise membrane function . Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The peptide remains stable under various conditions, retaining its antimicrobial activity for extended periods . Prolonged exposure to environmental factors such as temperature and pH may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its antimicrobial properties without inducing resistance in target microorganisms .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the peptide effectively inhibits microbial growth without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The peptide’s antimicrobial activity is linked to its ability to disrupt metabolic processes in target microorganisms, leading to cell death . Additionally, this compound may influence metabolic flux and metabolite levels in host cells, further contributing to its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The peptide’s amphipathic nature facilitates its localization to cell membranes, where it exerts its antimicrobial effects . This compound may also accumulate in specific tissues, enhancing its efficacy against localized infections .

Subcellular Localization

This compound’s subcellular localization is primarily associated with cell membranes, where it disrupts membrane integrity and induces cell lysis . The peptide may also localize to intracellular compartments, interacting with specific targets to enhance its antimicrobial activity . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, optimizing its function and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Parasin I is naturally produced in the skin mucosa of catfish through the action of the enzyme cathepsin D. Upon epidermal injury, cathepsin D is activated and cleaves histone H2A to release this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, it is possible to synthesize this peptide using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: Parasin I primarily undergoes interactions typical of peptides, including hydrolysis and binding reactions. It does not undergo traditional chemical reactions like oxidation or reduction due to its peptide nature.

Common Reagents and Conditions: In the context of its antimicrobial activity, this compound interacts with microbial cell membranes, leading to membrane disruption. This interaction is facilitated by the presence of basic amino acid residues, which enhance its binding affinity to negatively charged microbial membranes .

Major Products Formed: The primary product of this compound’s interaction with microbial cells is the disruption and eventual lysis of the microbial cell membrane, leading to cell death .

Applications De Recherche Scientifique

Parasin I has a wide range of applications in scientific research due to its potent antimicrobial properties. It has been studied for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi .

In Chemistry: this compound is used as a model peptide for studying antimicrobial mechanisms and peptide-membrane interactions.

In Biology: It serves as a tool for understanding innate immune responses in fish and other organisms.

In Medicine: this compound is being explored for its potential therapeutic applications, including the development of new antimicrobial agents to combat antibiotic-resistant bacteria .

In Industry:

Mécanisme D'action

Parasin I exerts its antimicrobial effects by binding to the microbial cell membrane and disrupting its integrity. The presence of basic amino acid residues in this compound facilitates its interaction with the negatively charged components of microbial membranes. This interaction leads to the formation of pores or disruptions in the membrane, resulting in cell lysis and death .

Comparaison Avec Des Composés Similaires

- Buforin I: Derived from toad histone H2A, known for its antimicrobial properties.

- Hipposin: Another histone-derived peptide found in fish, with similar antimicrobial functions .

Parasin I stands out due to its higher potency and broader spectrum of activity compared to these similar peptides .

Propriétés

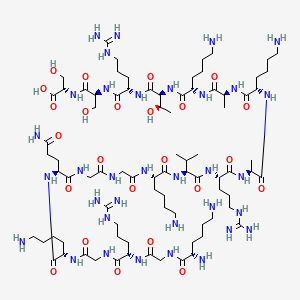

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEQUGKCQWAGLY-UAAVROCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H154N34O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2000.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)